Stereochemical Identity: Definitive (2S,4S) Configuration vs. Alternative Stereoisomers
(2S,4S)-4-(Benzyloxy)pentan-2-ol possesses a defined (2S,4S) stereochemistry with two chiral centers, as confirmed by its InChI Key (ZDGYZKNTFSWSEU-QWRGUYRKSA-N) [1]. This specific configuration differs fundamentally from alternative stereoisomers such as (2R,4R)-4-(benzyloxy)pentan-2-ol (InChI Key: ZDGYZKNTFSWSEU-GHMZBOCLSA-N), which are distinct chemical entities that would produce different diastereomers when incorporated into synthetic pathways [2]. While no direct comparative activity data are available in public literature, class-level inference from chiral synthesis principles indicates that the (2S,4S) configuration is essential for maintaining desired stereoselective outcomes in asymmetric transformations .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2S,4S) stereochemistry; InChI Key: ZDGYZKNTFSWSEU-QWRGUYRKSA-N |
| Comparator Or Baseline | (2R,4R)-4-(benzyloxy)pentan-2-ol: (2R,4R) stereochemistry; InChI Key: ZDGYZKNTFSWSEU-GHMZBOCLSA-N |
| Quantified Difference | Different InChI Key; diastereomeric relationship; no quantitative activity difference data available |
| Conditions | Stereochemical assignment based on InChI Key and SMILES notation |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for maintaining stereochemical integrity in chiral synthesis, as substituting with an alternative isomer introduces unpredictable stereochemical outcomes and invalidates any chiral sequence.
- [1] Chem960. (2S,4S)-4-(benzyloxy)pentan-2-ol (124439-88-9). View Source
- [2] SpectraBase. (2R,4R)-4-(benzyloxy)pentan-2-ol. View Source
